Ozolinone

Beschreibung

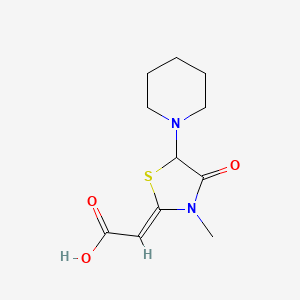

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67565-42-8 |

|---|---|

Molekularformel |

C11H16N2O3S |

Molekulargewicht |

256.32 g/mol |

IUPAC-Name |

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |

InChI-Schlüssel |

NQFBZYYUAFJYNS-FPLPWBNLSA-N |

Isomerische SMILES |

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |

Kanonische SMILES |

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Muzolimine (Ozolinone) as a Diuretic

Disclaimer: The compound "ozolinone" is not well-described in scientific literature as a diuretic. It is highly probable that this is a typographical error for muzolimine , a pyrazole-derived high-ceiling loop diuretic. This guide will proceed under the assumption that the topic of interest is muzolimine.

Executive Summary

Muzolimine is a potent diuretic that exhibits characteristics of both loop diuretics and thiazides, namely a high diuretic ceiling and a prolonged duration of action.[1] Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. A unique feature of muzolimine is that it functions as a prodrug; it is metabolized into an active compound that is then secreted into the tubular lumen to exert its diuretic effect.[1][2] This active metabolite directly interacts with and blocks the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water. This guide provides a detailed overview of the molecular mechanism, pharmacokinetics, and physiological effects of muzolimine, supported by quantitative data and experimental methodologies.

Molecular Mechanism of Action

The diuretic effect of muzolimine is not mediated by the parent drug itself, but by an active metabolite.[1][3] The parent compound, muzolimine, has been shown to have no direct inhibitory effect on the Na-K-2Cl cotransporter when applied to isolated perfused rabbit cortical thick ascending limb segments.

Prodrug Activation and Secretion

Muzolimine undergoes metabolism in the body to form an active compound. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive pathway in the proximal tubule. The inhibition of muzolimine's diuretic effect by probenecid strongly supports the necessity of this active secretion step.

Inhibition of the Na-K-2Cl Cotransporter

The primary molecular target of the active metabolite of muzolimine is the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This transporter is responsible for the reabsorption of approximately 25% of filtered sodium and chloride. By inhibiting this cotransporter, the active metabolite of muzolimine blocks the reabsorption of Na+, K+, and Cl- from the tubular fluid into the renal interstitium. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.

The following diagram illustrates the proposed signaling pathway for muzolimine's action:

Quantitative Data

The diuretic and natriuretic effects of muzolimine have been quantified in several studies.

Inhibition of Na-K-2Cl Cotransport

| Study Type | Model | Muzolimine Dose | Inhibition of Na-K-2Cl Cotransport | Citation |

| In vitro | MDCK cells | 50 µmol/kg (in rats, urine tested) | 42% at 15 min, 49% at 60 min | |

| In vitro | MDCK cells | - | IC50 = 1.44 µM |

Effects on Urinary Excretion in Humans

| Parameter | Dose | Effect | Citation |

| Sodium Excretion | 30 mg | Maximal natriuretic effect | |

| Chloride Excretion | 30 mg | Maximal chloriuretic effect | |

| Potassium Excretion | 30 mg | No significant change in 24h output | |

| Magnesium Excretion | 30 mg | No significant change in 24h output | |

| Sodium Excretion Rate (in cardiac failure) | 30 mg | Increase from 1.37 to 4.30 mmol/hour | |

| Chloride Excretion Rate (in cardiac failure) | 30 mg | Increase from 0.86 to 3.97 mmol/hour | |

| Potassium Excretion Rate (in cardiac failure) | 30 mg | Increase from 1.23 to 1.63 mmol/hour | |

| Water Excretion Rate (in cardiac failure) | 30 mg | Increase from 25.8 to 49.9 ml/hour |

Pharmacokinetic Parameters

| Parameter | Value | Condition | Citation |

| Time to Peak Plasma Concentration | 1 - 7 hours | Single 30 mg oral dose in cardiac failure | |

| Biological Half-life | Mean 14.3 hours (range 9.0 - 21.2) | Single 30 mg oral dose in cardiac failure | |

| Time to Peak Absorption | 1.5 - 6 hours (day 1), 1.0 - 3 hours (day 28) | Chronic dosing in heart failure | |

| Mean Elimination Half-life (t½β) | 13.5 hours (patients), 14.0 hours (healthy) | Single 40 mg oral dose | |

| Renal Clearance | 2.7 - 15.3 ml/min | Single 40 mg oral dose |

Experimental Protocols

In Vitro Inhibition of Na-K-2Cl Cotransport

Objective: To determine the effect of the active metabolite of muzolimine on Na-K-2Cl cotransport activity.

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to confluence. These cells express the Na-K-2Cl cotransporter.

-

Sample Preparation: Urine is collected from rats at various time points (e.g., 15 and 60 minutes) following intravenous administration of muzolimine (50 µmol/kg). The collected urine, containing the active metabolite, is then diluted (e.g., 1:100).

-

Cotransport Assay: Na-K-2Cl cotransport activity is measured by quantifying the influx of a radioactive tracer, such as 86Rb (a potassium analog).

-

MDCK cells are pre-incubated with ouabain (0.5 mM) to inhibit the Na+/K+-ATPase and isolate the activity of the Na-K-2Cl cotransporter.

-

The diluted urine samples from muzolimine-treated rats are added to the cell culture medium.

-

86Rb is added to the medium, and its influx into the cells over a defined period is measured.

-

Data Analysis: The percentage inhibition of 86Rb influx by the urine samples is calculated relative to control cells not exposed to the urine.

The following diagram illustrates a typical experimental workflow for this protocol:

References

- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of muzolimine and urine from muzolimine-treated rats on Na+K+Cl- cotransport in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diuretic effect of muzolimine | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ozolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone, a thiazolidinone derivative, is the active metabolite of the diuretic prodrug etozoline. Unlike the structurally related oxazolidinone class of antibiotics, this compound exerts its physiological effect by influencing renal function. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support research and development in diuretic drug discovery. This document details synthetic pathways, experimental protocols, and key physicochemical properties, including quantitative data presented for comparative analysis.

Introduction

This compound, with the IUPAC name (2Z)-2-[3-methyl-4-oxo-5-(1-piperidinyl)-2-thiazolidinylidene]acetic acid, is a loop diuretic that functions by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, resulting in diuresis. This compound exists as a racemic mixture, with the levorotatory (-) isomer being the active diuretic agent, while the dextrorotatory (+) isomer is inactive[1]. This stereospecificity highlights the importance of chiral considerations in its synthesis and biological evaluation. Understanding the synthesis and chemical characteristics of this compound is fundamental for the development of new diuretic agents and for optimizing the therapeutic potential of this class of compounds.

Synthesis of this compound

The synthesis of this compound can be approached through various strategies, primarily involving the construction of the core thiazolidinone ring system. A common and effective method involves a multi-step synthesis starting from readily available precursors.

General Synthetic Approach

A plausible synthetic route to this compound involves the reaction of an appropriately substituted amine with a thioglycolic acid derivative to form the thiazolidinone ring, followed by condensation to introduce the exocyclic double bond and acetic acid moiety.

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of a Thiazolidinone Intermediate

This protocol describes the synthesis of a thiazolidinone ring through the reaction of a Schiff base with thioglycolic acid.

Materials:

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

-

Amine (e.g., aniline)

-

Thioglycolic acid

-

Toluene

-

Piperidine (catalyst)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted aldehyde (1 equivalent) and the amine (1 equivalent) in toluene. Add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude Schiff base.

-

Thiazolidinone Formation: To the crude Schiff base, add thioglycolic acid (1.2 equivalents) and a fresh portion of toluene.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the thiazolidinone intermediate.

Note: The synthesis of this compound would require the use of specific starting materials to introduce the methyl group on the nitrogen, the piperidinyl group at the 5-position, and the acetic acid moiety on the exocyclic double bond.

Chemical Properties of this compound

The chemical properties of this compound are crucial for its formulation, stability, and in vivo activity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2Z)-2-[3-methyl-4-oxo-5-(1-piperidinyl)-2-thiazolidinylidene]acetic acid | PubChem |

| CAS Number | 56784-39-5 | PubChem |

| Molecular Formula | C₁₁H₁₆N₂O₃S | PubChem |

| Molecular Weight | 256.32 g/mol | PubChem |

| Melting Point | 164 °C (decomposes) | CAS Common Chemistry |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Table 1: Physicochemical Properties of this compound.

Stability

The stability of this compound is influenced by pH and temperature. As a thiazolidinone derivative containing an ester-like lactam bond, it is susceptible to hydrolysis under strongly acidic or basic conditions. The exocyclic double bond may also be subject to isomerization or degradation under certain conditions. Stability studies of related oxazolidinone compounds have shown that they are least stable at high pH values and at elevated temperatures[2][3][4].

Reactivity

The thiazolidinone ring of this compound contains several reactive sites. The carbonyl group can undergo nucleophilic attack, and the nitrogen atom can be further functionalized. The exocyclic double bond is susceptible to addition reactions. The carboxylic acid moiety allows for the formation of salts and esters, which can be utilized to modify the drug's solubility and pharmacokinetic properties.

Mechanism of Diuretic Action

The diuretic effect of this compound is primarily mediated by its active levorotatory (-) isomer. The proposed mechanism involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This action is thought to be dependent on prostaglandins, as the diuretic effect can be blunted by the administration of indomethacin, a prostaglandin synthesis inhibitor.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2388251B1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]

- 3. EP2899185A1 - Processes for preparing linezolid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Discovery and Pharmacological History of Ozolinone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone, the principal active metabolite of the prodrug etozoline, emerged in the late 1970s as a novel loop diuretic. Developed from a class of 2-methylenethiazolidones, its discovery was a result of systematic structure-activity relationship studies aimed at identifying compounds with potent effects on renal electrolyte transport. This whitepaper provides a detailed technical overview of the discovery, history, and mechanism of action of this compound. It outlines the key experiments that characterized its function, presents its pharmacological data in a structured format, and details the experimental methodologies employed in its evaluation. Particular focus is given to the stereospecificity of its diuretic effect, its metabolic activation from etozoline, and its interaction with the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle.

Introduction and Historical Context

The development of diuretics has been a cornerstone of cardiovascular and renal medicine. Following the era of mercurials and thiazides, the 1960s saw the introduction of potent "loop" diuretics, such as furosemide, which act on the thick ascending limb of the loop of Henle. The 1970s and 1980s heralded a third generation of diuretics, characterized by novel chemical structures and refined pharmacological profiles.

This compound belongs to this latter period. It was identified as the pharmacologically active metabolite of etozoline (ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetate), a compound developed by Gödecke AG.[1] Early research, notably by Greven and Heidenreich, established that etozoline itself was largely inactive, undergoing rapid in vivo hydrolysis to its carboxylic acid form, this compound, which was responsible for the observed diuretic and saluretic effects.[2] Though it showed significant promise in preclinical studies, this compound was never commercially marketed, but its study provided valuable insights into the pharmacology of loop diuretics.

Chemical Structure and Metabolic Activation

This compound is chemically identified as (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetic acid. It is formed in the body through the enzymatic hydrolysis of the ethyl ester prodrug, etozoline. This metabolic conversion is a critical step for its pharmacological activity.

Synthesis

While the specific, proprietary synthesis protocol for this compound is not publicly detailed, the synthesis of 4-oxo-thiazolidine derivatives typically involves the condensation of α-halocarbonyl compounds with thioamides (the Hantzsch thiazole synthesis) or related cyclization strategies from appropriate precursors.

Mechanism of Action

This compound exerts its diuretic effect by acting on the epithelial cells of the thick ascending limb (TAL) of the loop of Henle. Its primary molecular target is the apical Na⁺-K⁺-2Cl⁻ cotransporter, isoform 2 (NKCC2), a crucial protein for reabsorbing approximately 25% of the filtered sodium chloride load.[3]

By inhibiting NKCC2, this compound blocks the entry of sodium, potassium, and chloride ions from the tubular fluid into the cell. This inhibition disrupts the reabsorption of NaCl and diminishes the lumen-positive transepithelial potential, which in turn reduces the passive paracellular reabsorption of cations like Ca²⁺ and Mg²⁺. The retained ions and water are subsequently passed to the distal nephron and excreted, leading to potent diuresis.

Stereospecificity and Pharmacological Profile

A defining characteristic of this compound is the stereospecificity of its action. The molecule exists as dextrorotatory (+) and levorotatory (-) isomers, with only the (-) isomer possessing diuretic activity.[1]

-

(-)-Ozolinone: The active diuretic enantiomer. It potently inhibits NaCl reabsorption in the loop of Henle.

-

(+)-Ozolinone: Devoid of diuretic activity. Interestingly, this isomer can competitively inhibit the tubular secretion of other organic acids, such as furosemide, in the proximal tubule, thereby antagonizing their effects.[4]

Both isomers were found to inhibit the tubular secretion of para-aminohippurate (PAH), indicating interaction with the organic anion transport system, but only the (-) isomer acts on the luminal transporter in the loop of Henle.

Quantitative Pharmacological Data

The primary characterization of this compound was performed in anesthetized dogs. The data below, derived from clearance studies by Greven and Heidenreich (1978), compares the effects of the active (-) and inactive (+) isomers.

| Parameter | Control (Vehicle) | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (40 µg/kg/min) |

| Urine Flow (mL/min) | ~0.9 | 0.9 ± 0.1 | 4.0 ± 0.3 |

| Fractional Na⁺ Excretion (%) | ~5.6 | 5.6 ± 0.3 | 29.8 ± 3.0 |

| Fractional Cl⁻ Excretion (%) | ~5.8 | 5.8 ± 0.4 | 35.7 ± 4.1 |

| Fractional K⁺ Excretion (%) | ~49 | 49 ± 5 | 87 ± 4 |

| Table 1: Effects of this compound Isomers on Renal Function in Anesthetized Dogs. Data are presented as mean ± SEM. Bold values indicate a significant difference from control and (+)-Ozolinone (P < 0.001). |

Additional dose-response studies in dogs determined:

-

Smallest Effective I.V. Dose: 1 mg/kg

-

Maximal Diuretic Capacity: Reached at 50 mg/kg (I.V.), depressing fractional tubular sodium reabsorption by up to 67%.

-

Comparative Potency: this compound was found to be somewhat less potent than furosemide with regard to effective doses and maximal changes in sodium excretion.

Key Experimental Protocols

The pharmacological profile of this compound was elucidated using established renal physiology techniques, primarily renal clearance and micropuncture studies in animal models.

Renal Clearance Studies in Anesthetized Dogs

This protocol was central to determining the overall diuretic and saluretic effect of this compound.

Methodology Details:

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia: Intravenous sodium pentobarbital.

-

Surgical Preparation: Animals are surgically prepared for the measurement of blood pressure (femoral artery), infusion of substances (femoral vein), and collection of urine (bilateral ureter catheterization). For specific intra-renal effects, a catheter may be placed in the left renal artery for direct drug infusion.

-

Infusion: A continuous intravenous infusion of a solution containing inulin (to measure Glomerular Filtration Rate, GFR) and para-aminohippurate (PAH, to measure Renal Plasma Flow, RPF) is maintained.

-

Protocol:

-

An equilibration period of at least 60 minutes is allowed after surgery.

-

Control periods consist of timed urine collections (e.g., 10-20 minutes) with arterial blood samples taken at the midpoint.

-

The test compound (e.g., (-)-ozolinone, (+)-ozolinone, or vehicle) is then infused at a constant rate.

-

Experimental urine and blood samples are collected after a new steady-state is achieved.

-

-

Analysis: Urine and plasma samples are analyzed for concentrations of inulin, PAH, and electrolytes (Na⁺, K⁺, Cl⁻) using standard laboratory methods (e.g., flame photometry for Na⁺/K⁺, colorimetry or coulometry for Cl⁻). From these values, GFR, RPF, and fractional excretion rates are calculated.

Micropuncture and In Situ Microperfusion in Rats

To localize the site of action within the nephron, micropuncture techniques were employed, as described in studies by Greven et al. (1980).

Methodology Details:

-

Animal Model: Wistar rats.

-

Preparation: Rats are anesthetized, and the kidney is exposed and prepared for micropuncture.

-

Identification of Tubules: Surface nephrons are identified, and specific segments (e.g., late proximal tubule, early distal tubule) are punctured using sharpened glass micropipettes.

-

In Situ Microperfusion of Henle's Loop: To specifically test the effect on the loop of Henle, a late proximal tubule is blocked with an oil droplet. A perfusion pipette is inserted upstream of the block to infuse an artificial tubular fluid, and a collection pipette is inserted into an early distal segment of the same nephron to collect the perfusate.

-

Protocol: The loop is perfused with a control fluid, and samples are collected. Then, the perfusion fluid is changed to one containing the test drug (e.g., (-)-ozolinone), and samples are collected again.

-

Analysis: The collected tubular fluid and the initial perfusate are analyzed for electrolyte concentrations and often a non-reabsorbable marker (like inulin) to measure water transport. A decrease in NaCl reabsorption within the loop is indicated by higher NaCl concentrations in the collected distal fluid compared to the control period.

Conclusion

This compound stands as a significant molecule in the history of diuretic development. It exemplified the prodrug strategy, with the inactive ester etozoline being reliably converted to the active carboxylic acid. The rigorous pharmacological studies conducted in the late 1970s and early 1980s definitively characterized it as a potent, stereospecific loop diuretic acting via inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter. Although it never achieved clinical use, the research on this compound contributed substantially to the fundamental understanding of renal transport mechanisms and the structure-activity relationships of high-ceiling diuretics, reinforcing the principles of targeted drug action within specific segments of the nephron.

References

- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of Ozolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ozolinone, a thiazolidinone derivative recognized for its diuretic properties. This compound is the active metabolite of the diuretic drug etozoline and functions as a loop diuretic, exerting its effects on the thick ascending limb of the loop of Henle. This document details the core structural features essential for its biological activity, quantitative data from preclinical studies, detailed experimental protocols for assessing diuretic efficacy, and the underlying molecular mechanisms of action.

Core Structure-Activity Relationships

The diuretic activity of this compound is intrinsically linked to its specific chemical structure, with key modifications significantly influencing its efficacy. The core of this compound's SAR lies in its stereochemistry and the substituents on the thiazolidinone ring.

A pivotal aspect of this compound's SAR is its stereoselectivity. The molecule exists as two enantiomers, the levorotatory ((-)-isomer) and the dextrorotatory ((+)-isomer). Preclinical studies have unequivocally demonstrated that the diuretic activity resides exclusively in the levorotatory (-)-isomer .[1] This isomer is responsible for the increase in urine flow and the excretion of sodium and chloride.[1] In contrast, the dextrorotatory (+)-isomer is devoid of diuretic effects.[1] This stereospecificity strongly suggests a specific interaction with a chiral biological target in the kidney.

While both isomers equally inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow, only the (-)-isomer induces diuresis.[1] This indicates that the molecular targets for its effects on renal hemodynamics and organic anion transport are different from its diuretic target and lack the same degree of stereoselectivity.

Quantitative Data on Diuretic Activity

The following table summarizes the key quantitative data regarding the diuretic activity of this compound from preclinical studies.

| Compound | Species | Dose | Route of Administration | Key Findings | Reference |

| This compound | Dog | 1 mg/kg | Intravenous (i.v.) | Smallest effective dose for diuresis. | [2] |

| This compound | Dog | 50 mg/kg | Intravenous (i.v.) | Dose for maximal diuretic capacity. | |

| (-)-Ozolinone | Rat | Not specified | Not specified | Increased urine flow, sodium, and chloride excretion. | |

| (+)-Ozolinone | Rat | Not specified | Not specified | No diuretic activity. |

Mechanism of Action

This compound exerts its diuretic effect by acting as a loop diuretic, with a mechanism of action comparable to that of furosemide. The primary site of action is the thick ascending limb of the loop of Henle.

Inhibition of the Na-K-Cl Cotransporter (NKCC2):

The principal molecular mechanism of this compound is the inhibition of the Na-K-Cl cotransporter, specifically the NKCC2 isoform, located on the apical membrane of epithelial cells in the thick ascending limb. By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).

Renal Secretion via Organic Anion Transporters (OATs):

For this compound to reach its site of action on the apical side of the tubular cells, it must first be secreted from the blood into the tubular fluid. This process is mediated by organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells. The active metabolite of this compound is secreted into the tubular lumen through a probenecid-sensitive pathway, which is characteristic of OAT-mediated transport. While the specific OAT subtype has not been definitively identified for this compound, OAT1 and OAT3 are known to be involved in the transport of various diuretics.

The following diagram illustrates the proposed mechanism of action of this compound at the nephron level.

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogs typically involves in vivo studies in animal models. The following is a detailed protocol based on the Lipschitz test, a standard method for screening diuretic agents in rats.

Objective: To assess the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages designed to separate urine and feces

-

Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)

-

Standard diuretic (e.g., Furosemide, 10 mg/kg)

-

Test compound (this compound analog)

-

Normal saline (0.9% NaCl)

-

Graduated cylinders for urine collection

-

Flame photometer for Na+ and K+ analysis

-

Chloride titrator for Cl- analysis

Procedure:

-

Animal Preparation: Fast the rats for 18 hours prior to the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Control (vehicle only)

-

Group II: Standard (Furosemide)

-

Group III, IV, V, etc.: Test compound at different doses.

-

-

Dosing: Administer the vehicle, standard, or test compound orally (p.o.) or via the desired route.

-

Hydration: Immediately after dosing, administer a saline load (e.g., 25 mL/kg) to all animals to ensure a uniform state of hydration and promote urine flow.

-

Urine Collection: Place the rats individually in metabolic cages. Collect urine for a specified period, typically 5 to 24 hours.

-

Measurement of Urine Volume: At the end of the collection period, record the total volume of urine for each rat.

-

Electrolyte Analysis:

-

Centrifuge the urine samples to remove any particulate matter.

-

Measure the concentration of Na+ and K+ using a flame photometer.

-

Measure the concentration of Cl- using a chloride titrator.

-

-

Data Analysis:

-

Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).

-

Calculate the natriuretic and saliuretic indices by comparing the electrolyte excretion in the test group to the control group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

-

The following workflow diagram illustrates the experimental process for evaluating diuretic activity.

References

The Enantioselective Diuretic Activity of Ozolinone: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone, a thiazolidinone diuretic, exhibits marked stereoselectivity in its pharmacological action. This technical guide delineates the differential activities of its levorotatory (-) and dextrorotatory (+) enantiomers. The levorotatory isomer is the active diuretic agent, potently inhibiting sodium and chloride reabsorption in the renal tubules. In contrast, the dextrorotatory isomer is devoid of diuretic activity and can competitively inhibit the action of other loop diuretics. This document provides a comprehensive overview of the enantioselective pharmacology of this compound, including quantitative data on its diuretic effects, detailed experimental methodologies for its evaluation, and a proposed mechanism of action at the molecular level.

Introduction: The Principle of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activities. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may bind with high affinity to a specific biological target while the other binds weakly or not at all. The case of this compound provides a classic example of such stereospecificity in drug action.

Comparative Pharmacodynamics of this compound Enantiomers

The diuretic and natriuretic effects of this compound are exclusively attributed to its levorotatory enantiomer. The dextrorotatory form is not only inactive as a diuretic but has also been shown to interfere with the action of other diuretics.

Levorotatory (-)-Ozolinone: The Active Diuretic

Levorotatory this compound exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle and the proximal tubules[1][2]. Its mechanism involves the inhibition of sodium and chloride reabsorption, leading to an increase in the excretion of these ions, and consequently, water.

Dextrorotatory (+)-Ozolinone: The Inactive Antagonist

The dextrorotatory isomer of this compound does not possess intrinsic diuretic activity[1][2][3]. Interestingly, it can antagonize the diuretic effect of other loop diuretics, such as furosemide. This is attributed to its high affinity for the organic acid transport system in the proximal tubules, where it competes with other diuretics for secretion into the tubular lumen, thereby preventing them from reaching their site of action in the loop of Henle.

Quantitative Analysis of Enantioselective Activity

The differential effects of the this compound enantiomers have been quantified in various animal models. The following tables summarize the key findings from studies in both dogs and rats.

Table 1: Effects of Levorotatory vs. Dextrorotatory this compound on Renal Excretion in Anesthetized Dogs

| Parameter | Levorotatory (-)-Ozolinone (40 µg/kg/min) | Dextrorotatory (+)-Ozolinone (40 µg/kg/min) | P-value |

| Urine Flow (mL/min) | 4.0 ± 0.3 | 0.9 ± 0.1 | < 0.001 |

| Fractional Excretion of Na+ (%) | 29.8 ± 3.0 | 5.6 ± 0.3 | < 0.001 |

| Fractional Excretion of Cl- (%) | 35.7 ± 4.1 | 5.8 ± 0.4 | < 0.001 |

| Fractional Excretion of K+ (%) | 87 ± 4 | 49 ± 5 | < 0.001 |

Data adapted from a study on volume-expanded anesthetized dogs. Values are presented as mean ± SEM.

Table 2: Dose-Dependent Diuretic and Natriuretic Effects of Levorotatory (-)-Ozolinone in Conscious Rats

| Dose of (-)-Ozolinone (mg/kg, i.v.) | Peak Fractional Na+ Excretion (%) | Peak Fractional Li+ Excretion (%) |

| 4 | ~5 | ~35 |

| 20 | ~15 | ~45 |

| 100 | 25 | 60 |

Data adapted from clearance experiments in conscious water-loaded female Wistar rats. Baseline fractional Na+ excretion was 0.5% and fractional Li+ excretion was 27%.

Proposed Mechanisms of Enantioselective Action

The stereospecific activity of this compound can be explained by its differential interaction with renal transport systems and signaling pathways.

Interaction with Renal Tubular Transporters

The primary mechanism of levorotatory this compound's diuretic effect is the inhibition of Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. The dextrorotatory isomer does not appear to interact with this transporter in a way that inhibits its function. Furthermore, both enantiomers interact with the organic acid transporters in the proximal tubule, but with different consequences. While the dextrorotatory enantiomer's high affinity for this transporter leads to the inhibition of other diuretics' secretion, the levorotatory form is effectively transported to its site of action.

Role of Prostaglandins and Renin

Studies have shown that levorotatory this compound, but not the dextrorotatory isomer, increases the synthesis of prostaglandin E2 (PGE2) in the renal papilla and medulla. This increase in PGE2 is believed to contribute to the diuretic effect and the observed increase in renin secretion. The dextrorotatory enantiomer has no significant effect on prostaglandin synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound enantiomers.

In Vivo Clearance Studies in Rats

This protocol is designed to assess the diuretic and natriuretic effects of drug candidates in conscious rats.

Methodology:

-

Animal Model: Male Wistar rats (200-250 g) are housed in individual metabolic cages for acclimatization for at least 3 days prior to the experiment.

-

Preparation: Animals are fasted overnight with free access to water. On the day of the experiment, rats are orally hydrated with 25 mL/kg of 0.9% saline.

-

Baseline Collection: Two baseline urine samples are collected over 30-minute intervals.

-

Drug Administration: The test compound (levorotatory this compound, dextrorotatory this compound, or vehicle) is administered intravenously at the desired doses.

-

Sample Collection: Urine is collected at specified time intervals (e.g., 0-30, 30-60, 60-120 minutes) post-administration.

-

Analysis: Urine volume is measured gravimetrically. Sodium, potassium, and chloride concentrations are determined by flame photometry or ion-selective electrodes. Creatinine levels in urine and plasma are measured to calculate the glomerular filtration rate (GFR).

-

Calculations:

-

Urine Flow Rate (V) = Urine Volume / Collection Time

-

Fractional Excretion of Sodium (FENa) = (Urine [Na+] * V) / (Plasma [Na+] * GFR) * 100

-

In Situ Microperfusion of the Loop of Henle

This technique allows for the direct investigation of the effects of a drug on a specific segment of the nephron.

Methodology:

-

Animal Preparation: Rats are anesthetized, and the left kidney is exposed and prepared for micropuncture.

-

Nephron Identification: A surface proximal tubule is identified and punctured with a microinjection pipette.

-

Loop Perfusion: A second pipette is inserted into a late proximal tubule of the same nephron to perfuse the loop of Henle with a solution containing the test compound (levorotatory or dextrorotatory this compound) and a non-reabsorbable marker (e.g., [³H]inulin).

-

Distal Fluid Collection: A third pipette is used to collect the perfusate from an early distal tubule of the same nephron.

-

Analysis: The collected fluid is analyzed for the concentrations of the non-reabsorbable marker and electrolytes to determine the net reabsorption of water and solutes along the loop of Henle.

Chiral Separation of this compound Enantiomers by HPLC

A representative method for the analytical separation of this compound enantiomers is described below.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one coated with an amylose or cellulose derivative (e.g., Chiralpak AD-H).

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and methanol (e.g., 80:10:10 v/v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: 25°C

This method allows for the baseline separation of the levorotatory and dextrorotatory enantiomers of this compound, enabling the quantification of each in various matrices.

Conclusion

The enantiomers of this compound exhibit a stark divergence in their pharmacological profiles. The levorotatory isomer is a potent diuretic that acts on the loop of Henle and the proximal tubule, with its mechanism involving the inhibition of ion transport and stimulation of prostaglandin synthesis. The dextrorotatory isomer is inactive as a diuretic and can antagonize the effects of other loop diuretics. This profound stereoselectivity underscores the importance of considering chirality in drug design and development. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of chiral drugs and their interactions with biological systems.

References

- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies with the optically active isomers of the new diuretic drug this compound. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozolinone: The Active Metabolite of Etozoline - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etozoline is a loop diuretic agent that exerts its pharmacological effect through its active metabolite, ozolinone. Etozoline itself is a prodrug, which undergoes metabolic conversion to this compound, the carrier of the diuretic and saluretic properties. This technical guide provides an in-depth review of this compound, focusing on its metabolic generation from etozoline, its mechanism of action at the renal tubules, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for the quantification of etozoline and this compound are provided, alongside quantitative data from key preclinical and clinical studies. This document is intended to serve as a comprehensive resource for professionals in pharmacology and drug development.

Introduction

Etozoline is a thiazolidinone derivative marketed in Europe for the treatment of hypertension and edema.[1][2] Early clinical research revealed that its therapeutic effects are attributable not to the parent compound but to its principal metabolite, this compound ((Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetic acid).[3] This biotransformation is a classic example of prodrug activation, where an inactive compound is metabolized in the body to produce the active therapeutic agent. This compound acts as a potent loop diuretic, with a mechanism and efficacy comparable to that of furosemide.[4] Understanding the conversion of etozoline to this compound and the specific actions of the metabolite is critical for its clinical application and for the development of new diuretic agents.

Metabolic Pathway: Etozoline to this compound

The conversion of etozoline to this compound is a hydrolytic process. Etozoline, an ethyl ester, is hydrolyzed to its corresponding carboxylic acid, this compound.[3] This reaction is catalyzed by non-specific carboxylesterases found in the liver, gut, and other tissues. These enzymes are responsible for the hydrolysis of a wide range of ester-containing drugs.

The biotransformation is depicted below:

Pharmacodynamics of this compound

Mechanism of Action

This compound exerts its diuretic effect by inhibiting ion transport in the thick ascending limb of the Loop of Henle, a key segment of the nephron responsible for reabsorbing approximately 25% of filtered sodium. Like other loop diuretics, it targets the Na+/K+/2Cl- cotransporter on the apical membrane of the tubular cells. By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This retention of ions within the tubule increases the osmotic pressure, leading to a subsequent increase in water excretion (diuresis). The action of this compound is comparable to that of furosemide, depressing tubular chloride reabsorption more than sodium reabsorption and increasing potassium excretion.

Stereoselectivity

The diuretic activity of this compound is stereospecific. Studies have demonstrated that the levorotatory (-)-isomer is the active diuretic agent, while the dextrorotatory (+)-isomer is devoid of diuretic effects. The (-)-isomer is responsible for the increased urinary flow and excretion of sodium and chloride. Interestingly, both isomers inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow, indicating that the diuretic action and the effect on renal hemodynamics are mediated by different mechanisms with differing stereoselectivity.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The diuretic and antihypertensive effects of etozoline/ozolinone have been quantified in both preclinical and clinical settings.

Table 1: Dose-Response of Intravenous this compound in Dogs

| Parameter | Value | Reference |

|---|---|---|

| Smallest Effective I.V. Dose | 1 mg/kg | |

| Dose for Maximal Diuretic Capacity | 50 mg/kg |

| Depression of Fractional Tubular Na+ Reabsorption (at max dose) | to 67% | |

Table 2: Antihypertensive Effect of Oral Etozoline in Humans (2-week treatment)

| Parameter | Value | Reference |

|---|---|---|

| Daily Oral Dose | 400 mg | |

| Mean Systolic Blood Pressure Reduction | -12 mm Hg |

| Mean Diastolic Blood Pressure Reduction | -9 mm Hg | |

A study in hypertensive patients showed that a single 400 mg oral dose of etozoline caused a marked saluresis (salt excretion) lasting up to 24 hours. Importantly, even in patients with severe impairment of kidney function, there was no accumulation of the active metabolite this compound after two weeks of daily administration, highlighting a favorable safety profile in this population. Another study confirmed a dose-dependent antihypertensive and diuretic effect with single oral doses of 200 mg, 400 mg, and 600 mg of etozoline.

Experimental Protocols

Quantitative Analysis of Etozoline and this compound in Plasma

A sensitive and specific high-performance liquid chromatography (HPLC) method has been established for the simultaneous determination of etozoline and its metabolite this compound in plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 ml of plasma, add an internal standard.

-

For Etozoline: Adjust plasma to pH 9. Extract with dichloromethane.

-

For this compound: Adjust the same plasma sample to pH 5. Perform a second extraction with dichloromethane.

-

Evaporate the organic phases to dryness.

-

Reconstitute the residues in the mobile phase for analysis.

-

-

Chromatographic Conditions:

-

Column: Silica gel

-

Detection: UV absorption at 281 nm

-

-

Performance:

-

Sensitivity: 20 ng/ml for both compounds

-

Precision: Approximately +/- 5%

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C11H16N2O3S | CID 6436036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and kinetics of etozolin/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Renal Targets of Ozolinone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozolinone, the active metabolite of the diuretic etozoline, exhibits stereospecific effects on renal function. The levorotatory isomer, (-)-ozolinone, is a potent loop diuretic, while the dextrorotatory isomer, (+)-ozolinone, is devoid of significant diuretic activity. This guide delineates the distinct renal targets of the this compound enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated physiological pathways. The primary diuretic target of (-)-ozolinone is the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. In contrast, both enantiomers interact with the organic anion transporter (OAT) system in the proximal tubule, affecting the secretion of substances like para-aminohippurate (PAH). Furthermore, the diuretic action of (-)-ozolinone is intricately linked to the renal prostaglandin system.

Introduction

This compound is a thiazolidinone derivative and the principal active metabolite of the diuretic etozoline. It possesses a chiral center, leading to two enantiomeric forms: levorotatory (-)-ozolinone and dextrorotatory (+)-ozolinone. Early investigations revealed a striking difference in their pharmacological profiles, with only the levorotatory isomer demonstrating significant diuretic and natriuretic effects[1]. This stereoselectivity points to specific interactions with chiral biological targets within the kidney. This document provides a comprehensive technical overview of these targets, summarizing the current understanding of their mechanism of action for professionals in renal physiology and drug development.

Primary Renal Targets and Mechanism of Action

The renal effects of this compound enantiomers can be categorized by their distinct sites of action within the nephron: the thick ascending limb of the loop of Henle and the proximal tubule.

Loop of Henle: The Na-K-Cl Cotransporter (NKCC2)

The primary target for the diuretic effect of (-)-ozolinone is the Na-K-Cl cotransporter isoform 2 (NKCC2), located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle[2][3][4].

-

Mechanism of Diuretic Action : By inhibiting NKCC2, (-)-ozolinone blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the renal interstitium. This inhibition leads to an increased luminal concentration of these ions, resulting in a powerful osmotic diuresis and natriuresis[1]. The action is stereospecific, with (+)-ozolinone showing no significant diuretic effect.

Proximal Tubule: Organic Anion Transporters (OATs)

Both (-)- and (+)-ozolinone interact with the organic anion transport system in the proximal tubule. This interaction is not stereospecific for its inhibitory effect on the secretion of other organic anions.

-

Inhibition of PAH Secretion : Studies have demonstrated that both enantiomers equally inhibit the maximal tubular secretion of p-aminohippurate (PAH), a classic substrate for OATs. This suggests that both isomers have an affinity for one or more OATs (e.g., OAT1, OAT3) located on the basolateral membrane of proximal tubule cells. This inhibition can have implications for drug-drug interactions, as co-administration of this compound could reduce the renal clearance of other drugs secreted by this pathway.

Renal Vasculature and Hemodynamics

Both this compound enantiomers have been observed to increase renal blood flow. This effect is likely due to vasodilation of renal arterioles. The exact mechanism for this shared hemodynamic effect is not fully elucidated but may contribute to the overall renal profile of the drug.

Quantitative Data on Renal Effects

The following tables summarize the available quantitative data on the effects of this compound enantiomers on their renal targets.

Table 1: In Vitro Inhibitory Activity of (-)-Ozolinone

| Target/System | Preparation | Inhibitory Constant (Ki) | Reference |

| Stimulated Chloride Secretion | Rabbit Colonic Mucosa | 6 x 10⁻⁴ mol/L |

Table 2: In Vivo Dose-Response of (-)-Ozolinone on Fractional Sodium Excretion in Rats

| Dose (mg/kg, i.v.) | Peak Fractional Na⁺ Excretion (%) | Reference |

| 4 | (Data not specified, dose-dependent increase) | |

| 20 | (Data not specified, dose-dependent increase) | |

| 100 | ~25% (from a baseline of 0.5%) |

Note: (+)-Ozolinone showed no significant effect on fractional sodium excretion, except for a minor natriuresis at the highest dose of 100 mg/kg.

Table 3: Comparative Effects of this compound Enantiomers in Dogs (40 µg/kg/min intra-renal artery infusion)

| Parameter | (+)-Ozolinone | (-)-Ozolinone | Reference |

| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | |

| Fractional Na⁺ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | |

| Fractional Cl⁻ Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | |

| Fractional K⁺ Excretion (%) | 49 ± 5 | 87 ± 4 | |

| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 ± 53 | 498 ± 113 | |

| Urine Prostaglandin Excretion (pg/min) | No significant effect | 466 ± 63 (from baseline of 263 ± 30) |

Signaling Pathways and Experimental Workflows

Signaling Pathway of (-)-Ozolinone's Diuretic Action

The diuretic effect of (-)-ozolinone involves both direct inhibition of NKCC2 and a secondary, prostaglandin-dependent pathway. Inhibition of NKCC2 in the macula densa cells leads to a decrease in NaCl concentration sensed by these cells. This triggers a signaling cascade that increases the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase, leading to the synthesis and release of prostaglandin E2 (PGE2). PGE2 then acts in a paracrine manner to stimulate renin release from the adjacent juxtaglomerular cells. This prostaglandin-dependent mechanism contributes to the overall diuretic and natriuretic effect.

Caption: Signaling pathway of (-)-ozolinone induced diuresis.

Experimental Workflow for Renal Clearance Studies

Renal clearance studies are fundamental to determining the effects of drugs on glomerular filtration rate (GFR), renal plasma flow (RPF), and tubular transport. The following diagram illustrates a typical workflow for such an experiment in conscious rats.

References

- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 3. Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Ozolinone's Diuretic Effect: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone, an active metabolite of the diuretic etozoline, exerts its physiological effects on the kidney to increase urine and electrolyte excretion. As a loop diuretic, its primary site of action is the thick ascending limb of the loop of Henle. A critical aspect of this compound's pharmacology, and a key consideration in drug development, is the pronounced stereospecificity of its diuretic action. This technical guide provides a comprehensive overview of the differential effects of this compound's enantiomers, detailing the underlying mechanisms, experimental methodologies used for their characterization, and the associated signaling pathways.

Core Mechanism of Diuretic Action

The diuretic effect of this compound is primarily attributed to its interaction with the Na-K-Cl cotransporter 2 (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This transporter is responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the blood. By inhibiting NKCC2, this compound disrupts this reabsorptive process, leading to an increased concentration of these ions in the tubular fluid. This, in turn, reduces the osmotic gradient for water reabsorption, resulting in a marked increase in the excretion of water and electrolytes, a process known as diuresis.

Stereospecificity of this compound's Diuretic Effect

The diuretic activity of this compound is exclusively associated with its levorotatory isomer, (-)-ozolinone.[1] The dextrorotatory isomer, (+)-ozolinone, is devoid of diuretic properties.[1] This stereospecificity points to a highly selective interaction between the drug molecule and its target receptor, NKCC2. While (-)-ozolinone effectively inhibits ion reabsorption in the loop of Henle, the (+) isomer does not.[1]

Interestingly, both enantiomers have been shown to inhibit the tubular secretion of para-aminohippurate (PAH) and to increase renal blood flow, suggesting that they interact with other renal targets that do not exhibit the same degree of stereoselectivity as the diuretic receptor. Furthermore, the non-diuretic (+)-ozolinone has been observed to antagonize the diuretic effect of furosemide in a dose-dependent manner. This is not due to a direct interaction at the loop of Henle but rather results from the inhibition of furosemide's secretion into the proximal tubules, a necessary step for it to reach its site of action.

Quantitative Analysis of Diuretic Effects

The following table summarizes the quantitative data from studies comparing the effects of the dextrorotatory (+) and levorotatory (-) isomers of this compound in anesthetized dogs. The data clearly illustrates the diuretic and natriuretic activity of the (-) isomer, while the (+) isomer shows no significant effect on urine and electrolyte excretion.

| Parameter | (+)-Ozolinone | (-)-Ozolinone | P-value |

| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < .001 |

| Fractional Na+ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < .001 |

| Fractional Cl- Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < .001 |

| Fractional K+ Excretion (%) | 49 ± 5 | 87 ± 4 | < .001 |

| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 ± 53 | 498 ± 113 | < .05 |

| Urine Prostaglandin Excretion (pg/min) | No significant effect | 466 ± 63 (from basal 263 ± 30) | < .05 |

Data adapted from studies in anesthetized dogs.

Experimental Protocols

The characterization of the stereospecific diuretic effect of this compound has relied on several key experimental techniques.

Renal Clearance Studies in Rats

These studies are designed to quantify the rate at which substances are cleared from the plasma by the kidneys, providing measures of glomerular filtration rate (GFR) and renal plasma flow (RPF).

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and catheters are placed in the femoral artery (for blood sampling), femoral vein (for substance infusion), and bladder (for urine collection).

-

Infusion: A solution containing a marker for GFR (e.g., inulin) and a marker for RPF (e.g., para-aminohippurate) is infused at a constant rate.

-

Equilibration: A period of equilibration is allowed for the plasma concentrations of the markers to stabilize.

-

Baseline Collection: Urine and blood samples are collected over a defined period to establish baseline clearance values.

-

Drug Administration: A specific dose of the this compound isomer is administered intravenously.

-

Post-Dose Collection: Timed urine and blood samples are collected at intervals after drug administration.

-

Analysis: The concentrations of the markers, electrolytes (Na+, K+, Cl-), and the volume of urine are measured. Clearance rates are calculated using the formula: C = (U × V) / P, where C is clearance, U is the urinary concentration of the substance, V is the urine flow rate, and P is the plasma concentration of the substance.

In Vivo Micropuncture of Henle's Loop

This technique allows for the direct sampling of tubular fluid from specific segments of the nephron to pinpoint the site of action of a diuretic.

Methodology:

-

Animal Preparation: Rats are prepared as for clearance studies, with the addition of surgically exposing a kidney.

-

Nephron Identification: The surface of the kidney is illuminated, and a small volume of a dye (e.g., Lissamine green) is injected intravenously to identify the tubules.

-

Micropipette Insertion: A fine glass micropipette is inserted into a late proximal tubule and an early distal tubule of the same nephron.

-

Fluid Collection: Tubular fluid is collected at both sites before and after the administration of the this compound isomer.

-

Analysis: The collected fluid is analyzed for the concentration of electrolytes and inulin. The difference in the amount of solutes between the proximal and distal collection sites allows for the determination of reabsorption in the loop of Henle.

Renal Blood Flow Measurement

An electromagnetic flowmeter can be used to directly measure blood flow in the renal artery.

Methodology:

-

Animal Preparation: The animal is anesthetized, and the renal artery is surgically exposed.

-

Probe Placement: An electromagnetic flow probe of the appropriate size is placed around the renal artery.

-

Baseline Measurement: Baseline renal blood flow is recorded.

-

Drug Administration: The this compound isomer is administered.

-

Post-Dose Measurement: Changes in renal blood flow are continuously monitored and recorded.

Molecular Basis of Stereospecificity

While the precise three-dimensional structure of this compound bound to NKCC2 has not been elucidated, the strict stereospecificity of its diuretic effect strongly implies a specific binding interaction that can only be achieved by the (-)-enantiomer. Based on pharmacophore models for other loop diuretics that bind to NKCC1/2, several key structural features are likely necessary for effective binding and inhibition. These typically include an acidic group (like a carboxyl or sulfonamide group) and a specific spatial arrangement of hydrophobic and hydrogen-bonding moieties.

The chiral center of this compound likely positions the substituents in a three-dimensional orientation where only the (-)-isomer can productively engage with the binding pocket of NKCC2. The (+)isomer, being a mirror image, would be unable to achieve the same complementary interactions, thus rendering it inactive as a diuretic. It is plausible that the piperidine ring and the thiazolidinone core of (-)-ozolinone fit into a specific hydrophobic and polar cavity within the transporter, while the corresponding groups on the (+)-isomer sterically clash or are improperly oriented for binding.

Signaling Pathway of (-)-Ozolinone's Diuretic and Renin-Releasing Effect

The diuretic action of (-)-ozolinone is also intricately linked to the renin-angiotensin system through a prostaglandin-dependent mechanism. The inhibition of NaCl reabsorption in the thick ascending limb by (-)-ozolinone leads to a decrease in NaCl concentration at the macula densa. This is sensed by the macula densa cells, triggering a signaling cascade that results in the synthesis and release of prostaglandins, particularly PGE2. PGE2 then acts on the adjacent juxtaglomerular cells to stimulate the release of renin. This entire process is dependent on an intact macula densa.

References

- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]

Ozolinone's Effect on Renal Electrolyte Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone, the active metabolite of the diuretic etozolin, exerts significant effects on renal electrolyte transport. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantitative effects on various electrolytes, and the experimental basis for these findings. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of renal physiology and pharmacology.

This compound is a thiazolidinone derivative that exhibits potent diuretic properties. Its primary site of action is believed to be the thick ascending limb of the loop of Henle, where it inhibits the Na-K-2Cl cotransporter (NKCC2), similar to the action of loop diuretics like furosemide. This inhibition leads to a cascade of effects on the excretion of sodium, chloride, potassium, and other electrolytes. The diuretic effect of this compound is stereospecific, with the levorotatory (-) isomer being the pharmacologically active form.

Core Mechanism of Action

The diuretic and natriuretic effects of this compound are primarily attributed to the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle. While direct binding studies of this compound to NKCC2 are not extensively reported in the available literature, functional data strongly support this mechanism. Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride from the tubular fluid, leading to their increased excretion in the urine. This, in turn, results in diuresis due to the osmotic effect of the retained electrolytes.

Furthermore, the action of this compound involves a prostaglandin-dependent pathway, particularly in its effect on renin secretion. The levorotatory isomer of this compound has been shown to increase the synthesis of prostaglandins, such as PGE2, in the renal medulla. This increase in prostaglandins contributes to the regulation of renal blood flow and the stimulation of renin release from the juxtaglomerular apparatus, a process that appears to be dependent on an intact macula densa.

dot graph Ozolinone_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="(-) this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAL [label="Thick Ascending Limb\n(Apical Membrane)", fillcolor="#F1F3F4"]; NKCC2 [label="Na-K-2Cl Cotransporter\n(NKCC2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Electrolyte_Reabsorption [label="Decreased Na+, K+, Cl-\nReabsorption", fillcolor="#F1F3F4"]; Diuresis [label="Increased Na+, K+, Cl-\nExcretion (Diuresis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Renal_Medulla [label="Renal Medulla", fillcolor="#F1F3F4"]; PG_Synthesis [label="Increased Prostaglandin\n(PGE2) Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Macula_Densa [label="Macula Densa\n(Sensing of Tubular Fluid)", fillcolor="#F1F3F4"]; Renin_Release [label="Increased Renin\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantitative Effects on Renal Electrolyte Transport

The diuretic and natriuretic effects of this compound have been quantified in several animal studies. The levorotatory isomer, (-)-ozolinone, is the active enantiomer, while the dextrorotatory isomer, (+)-ozolinone, is largely inactive.

Table 1: Effect of (-)-Ozolinone on Renal Function in Anesthetized Dogs [1]

| Parameter | Control | (-)-Ozolinone (40 µg/kg/min) |

| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 |

| Fractional Excretion of Na+ (%) | 5.6 ± 0.3 | 29.8 ± 3.0 |

| Fractional Excretion of Cl- (%) | 5.8 ± 0.4 | 35.7 ± 4.1 |

| Fractional Excretion of K+ (%) | 49 ± 5 | 87 ± 4 |

| Glomerular Filtration Rate (GFR) | No significant change | No significant change |

| Renal Plasma Flow (RPF) | No significant change | No significant change |

Table 2: Dose-Dependent Effect of l-Ozolinone on Fractional Sodium Excretion in Conscious Rats

| Dose of l-Ozolinone (mg/kg, i.v.) | Peak Fractional Na+ Excretion (%) |

| 4 | Data not specified |

| 20 | Data not specified |

| 100 | 25 |

Note: The study indicated a dose-dependent diuretic and natriuretic response with no evidence of a ceiling effect up to 100 mg/kg.

The effects of this compound on urinary calcium and magnesium excretion have not been extensively studied, and specific quantitative data are not available in the reviewed literature. Loop diuretics, which share a similar mechanism of action with this compound, are known to increase the urinary excretion of both calcium and magnesium. This is due to the disruption of the lumen-positive transepithelial potential in the thick ascending limb, which is a driving force for the paracellular reabsorption of these divalent cations. It is plausible that this compound would have a similar effect, but this requires experimental confirmation.

Experimental Protocols

The following are summaries of the methodologies employed in key studies investigating the renal effects of this compound.

1. Clearance Studies in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Drug Administration: Intravenous (i.v.) injection of this compound. The smallest effective dose was 1 mg/kg, with maximal diuretic capacity reached at 50 mg/kg.[1]

-

Measurements:

-

Urine flow rate.

-

Glomerular filtration rate (GFR) and renal plasma flow (RPF) were likely determined using standard clearance techniques (e.g., inulin and para-aminohippurate clearance, respectively).

-

Urinary and plasma concentrations of sodium, potassium, and chloride to calculate fractional excretions.

-

Urinary pH and osmolarity.

-

-

Objective: To characterize the diuretic and electrolyte excretion profile of this compound and compare it to furosemide.

dot graph Experimental_Workflow_Clearance_Studies { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Animal_Prep [label="Anesthetized Dog Preparation", fillcolor="#F1F3F4"]; Baseline [label="Baseline Measurements\n(Urine Flow, GFR, RPF, Electrolytes)", fillcolor="#F1F3F4"]; Drug_Admin [label="Intravenous Administration\nof this compound or Furosemide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Collection [label="Timed Urine and Blood\nSample Collection", fillcolor="#F1F3F4"]; Analysis [label="Analysis of Samples for\nElectrolytes and Clearance Markers", fillcolor="#FBBC05", fontcolor="#202124"]; Results [label="Calculation of Fractional Excretion\nand Comparison of Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Animal_Prep -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Data_Collection; Data_Collection -> Analysis; Analysis -> Results; } Workflow for canine clearance studies.

2. Stereospecificity and Proximal Tubular Effects in Conscious Rats

-

Animal Model: Conscious, water-loaded female Wistar rats.

-

Drug Administration: Intravenous (i.v.) injection of d- or l-ozolinone at doses of 4, 20, and 100 mg/kg.

-

Measurements:

-

Clearance of [3H]inulin as an estimate of GFR.

-

Clearance of [14C]tetraethylammonium as an estimate of renal plasma flow.

-

Lithium clearance as an estimate of fluid delivery from the proximal tubules.

-

Urinary sodium excretion.

-

-

Objective: To determine the stereospecificity of this compound's effects and to investigate its action on proximal tubular sodium reabsorption.

3. Micropuncture Studies in Rats

-

Animal Model: Rats.

-

Technique: Micropuncture of early distal tubules and in situ microperfusion of Henle's loops.

-

Measurements:

-

Sodium and chloride concentrations in tubular fluid.

-

-

Objective: To localize the site of action of this compound within the nephron. The finding that the levorotatory isomer enhanced sodium and chloride concentrations in the early distal tubule provided evidence for its action in the loop of Henle.[2]

dot graph Micropuncture_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Animal_Prep [label="Anesthetized Rat Preparation", fillcolor="#F1F3F4"]; Micropipette [label="Micropipette Insertion into\nEarly Distal Tubule", fillcolor="#F1F3F4"]; Sample_Collection [label="Collection of Tubular Fluid", fillcolor="#F1F3F4"]; Drug_Admin [label="Systemic Administration\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Drug_Sample [label="Post-Drug Tubular\nFluid Collection", fillcolor="#F1F3F4"]; Analysis [label="Microanalysis of Na+ and Cl-\nConcentrations", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Determination of Site of Action\nin the Loop of Henle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Animal_Prep -> Micropipette; Micropipette -> Sample_Collection; Sample_Collection -> Drug_Admin; Drug_Admin -> Post_Drug_Sample; Post_Drug_Sample -> Analysis; Analysis -> Conclusion; } Workflow for micropuncture studies.

Clinical Studies

While this compound is the active metabolite, clinical studies have primarily focused on its prodrug, etozolin. These studies in hypertensive patients provide valuable insights into the effects on renal electrolyte transport in humans.

In a study with hypertensive patients, single oral doses of 400 mg of etozolin were compared to 40 mg of furosemide. Etozolin caused a marked and prolonged saluresis (sodium excretion) lasting up to 24 hours. In contrast, furosemide induced a brief, intense diuresis followed by a rebound period of sodium retention. The pronounced diuresis from furosemide was associated with a significantly greater release of renin compared to etozolin.

Another clinical study in hypertensive patients demonstrated that etozolin (200-600 mg) produced a dose-dependent antihypertensive and diuretic effect comparable to chlorthalidone (25-75 mg). Notably, etozolin did not cause a decrease in serum potassium levels, unlike chlorthalidone, and it led to a significant increase in plasma PGE2 levels.[3]

Conclusion

This compound is a potent loop diuretic that acts via inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. Its diuretic effect is stereospecific, with the levorotatory isomer being the active form. This compound significantly increases the urinary excretion of sodium, chloride, and potassium. While its effects on calcium and magnesium excretion have not been directly quantified, it is anticipated that it would increase their excretion, similar to other loop diuretics. The mechanism of action also involves a prostaglandin-dependent pathway that contributes to its effect on renin secretion. Clinical studies with the prodrug etozolin have confirmed its diuretic and antihypertensive efficacy in humans. Further research is warranted to fully elucidate the direct interaction of this compound with the Na-K-2Cl cotransporter and to comprehensively evaluate its effects on divalent cation transport and its long-term clinical utility.

References

- 1. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Ozolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the oxazolidinone class of antibiotics, with a focus on key representatives: linezolid, tedizolid, and contezolid (MRX-I). Oxazolidinones are a critical class of synthetic antimicrobial agents effective against a broad spectrum of multidrug-resistant Gram-positive pathogens.[1][2] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for their effective and safe clinical use and for the development of new agents in this class.

Pharmacokinetic Profiles

Oxazolidinones generally exhibit favorable pharmacokinetic profiles, characterized by excellent oral bioavailability and good tissue penetration.[2] The key pharmacokinetic parameters for linezolid, tedizolid, and contezolid in healthy adult volunteers are summarized in the tables below for easy comparison.

Table 1: Single-Dose Pharmacokinetics of Oral Oxazolidinones in Healthy Adults

| Parameter | Linezolid (600 mg) | Tedizolid Phosphate (200 mg) | Contezolid (MRX-I) (600 mg) |

| Cmax (mg/L) | 15 - 27 | ~3 | 12.24 |

| Tmax (h) | 0.5 - 2 | ~3 | ~2 |

| AUC (mg·h/L) | 107 - 138 (AUC0-12) | 29.9 (AUC0-72) | 48.27 (AUC0-∞) |

| Half-life (h) | 3.4 - 7.4 | ~12 | Not specified |

| Bioavailability (%) | ~100 | ~91 | Not specified |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. Data for Linezolid from[3]; Tedizolid from[4]; Contezolid from.

Table 2: Multiple-Dose Pharmacokinetics of Oral Oxazolidinones in Healthy Adults

| Parameter | Linezolid (600 mg q12h) | Tedizolid Phosphate (200 mg qd) | Contezolid (MRX-I) (800 mg q12h) |

| Cmax,ss (mg/L) | 16.3 - 21 | Not specified | Not specified |

| AUCss (mg·h/L) | 107 - 138 (AUC0-12) | Not specified | Not specified |

| Accumulation | Minimal | Moderate (~30%) | Minimal |

Cmax,ss: Steady-state maximum plasma concentration; AUCss: Steady-state area under the concentration-time curve; q12h: every 12 hours; qd: once daily. Data for Linezolid from; Tedizolid from; Contezolid from.

Metabolism of Oxazolidinones

The metabolic pathways of oxazolidinones vary significantly, influencing their potential for drug-drug interactions and their clearance mechanisms.

Linezolid

The metabolism of linezolid was initially thought to be primarily mediated by non-enzymatic oxidation of its morpholine ring, leading to the formation of two major inactive metabolites: PNU-142586 (hydroxyethyl glycine derivative) and PNU-142300 (aminoethoxyacetic acid derivative). This non-enzymatic pathway suggested a low potential for cytochrome P450 (CYP)-mediated drug interactions. However, more recent research has indicated that the oxidative metabolic clearance of linezolid is also catalyzed by CYP2J2 and CYP4F2, with each contributing to about 50% of its hepatic metabolism. CYP1B1 has also been shown to metabolize linezolid to a lesser extent.

Tedizolid